molecular formula C9H6F3NO2 B069543 1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene CAS No. 192818-73-8

1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene

Cat. No.: B069543
CAS No.: 192818-73-8
M. Wt: 217.14 g/mol
InChI Key: CAXVHMDVSKVTID-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of a nitrovinyl group and a trifluoromethyl group attached to a benzene ring

Scientific Research Applications

1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H320, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .

Preparation Methods

The synthesis of 1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with nitromethane in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds via a nitroaldol (Henry) reaction, followed by dehydration to form the nitrovinyl compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The nitrovinyl group can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction of the nitro group can yield amines or other reduced products.

    Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitrovinyl group can undergo biotransformation, leading to the formation of reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic sites in biological systems.

Comparison with Similar Compounds

1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene can be compared with other nitrovinyl and trifluoromethyl-substituted benzene compounds. Similar compounds include:

    1-(2-Nitrovinyl)benzene: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    2-(Trifluoromethyl)benzaldehyde: Precursor in the synthesis of this compound.

    1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene: Positional isomer with different substitution pattern on the benzene ring. The uniqueness of this compound lies in the combined presence of both nitrovinyl and trifluoromethyl groups, which impart distinct chemical and biological properties.

Properties

IUPAC Name

1-[(E)-2-nitroethenyl]-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO2/c10-9(11,12)8-4-2-1-3-7(8)5-6-13(14)15/h1-6H/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAXVHMDVSKVTID-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53960-62-6
Record name trans-β-Nitro-2-(trifluoromethyl)-styrene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.